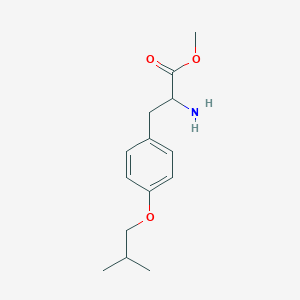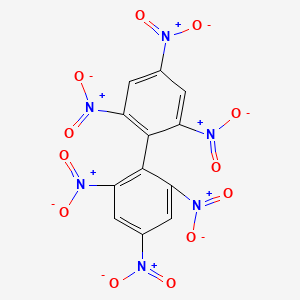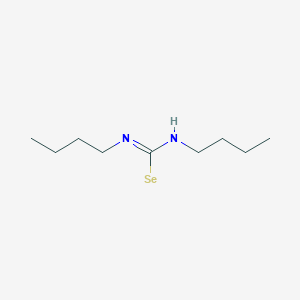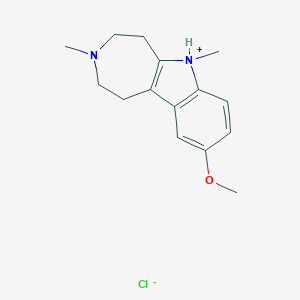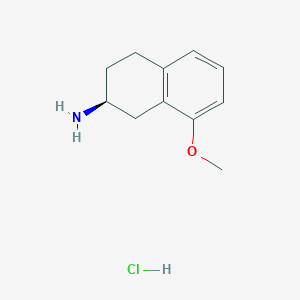
(2S)-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(-)-8-methoxy-2-aminotetraline hydrochloride is a chiral compound known for its potential applications in medicinal chemistry. It is a derivative of tetraline, a bicyclic hydrocarbon, and contains an amino group and a methoxy group, making it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-8-methoxy-2-aminotetraline hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a tetraline derivative.
Methoxylation: Introduction of the methoxy group at the 8th position of the tetraline ring.
Amination: Introduction of the amino group at the 2nd position.
Chiral Resolution: Separation of the (S)-enantiomer from the racemic mixture.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production methods for (S)-(-)-8-methoxy-2-aminotetraline hydrochloride often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: To introduce the amino group.
Chiral Catalysts: To achieve enantioselective synthesis.
Crystallization: For purification and isolation of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-8-methoxy-2-aminotetraline hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the nitro group back to the amino group.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted tetraline derivatives.
Scientific Research Applications
(S)-(-)-8-methoxy-2-aminotetraline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter research.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of (S)-(-)-8-methoxy-2-aminotetraline hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and uptake. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8-methoxy-2-aminotetraline: The racemic mixture of the compound.
8-methoxy-2-aminotetraline hydrobromide: A similar compound with a different counterion.
8-methoxy-2-aminotetraline sulfate: Another similar compound with a different counterion.
Uniqueness
(S)-(-)-8-methoxy-2-aminotetraline hydrochloride is unique due to its chiral nature, which can result in different biological activities compared to its racemic mixture or other similar compounds. The specific enantiomer can have distinct interactions with biological targets, making it valuable for research and therapeutic applications.
Properties
Molecular Formula |
C11H16ClNO |
|---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
(2S)-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11;/h2-4,9H,5-7,12H2,1H3;1H/t9-;/m0./s1 |
InChI Key |
GDFOHXLSNDZEHH-FVGYRXGTSA-N |
Isomeric SMILES |
COC1=CC=CC2=C1C[C@H](CC2)N.Cl |
Canonical SMILES |
COC1=CC=CC2=C1CC(CC2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




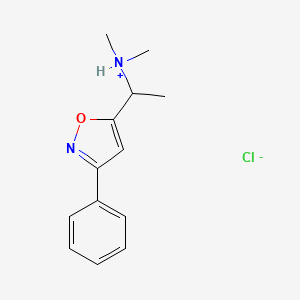
![5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B13731820.png)
